
TBK1 control PROTAC(R)4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TBK1 PROTAC®3i is a potent degrader specifically targeting TANK-binding kinase 1 (TBK1). This compound is designed to selectively degrade TBK1, a kinase involved in various cellular processes, including inflammation, autophagy, and cancer progression . TBK1 PROTAC®3i achieves this by utilizing the proteolysis targeting chimera (PROTAC) technology, which recruits the von-Hippel Lindau (VHL) protein to facilitate the degradation of TBK1 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of TBK1 PROTAC®3i involves multiple steps, including the preparation of a ligand for the von-Hippel Lindau protein, a linker, and a TBK1-targeting moiety. The final compound is formed by conjugating these components through a series of chemical reactions .
Industrial Production Methods: Industrial production of TBK1 PROTAC®3i would likely involve large-scale synthesis of the individual components followed by their conjugation under controlled conditions. The process would require stringent quality control measures to ensure the purity and efficacy of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: TBK1 PROTAC®3i undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .
Wissenschaftliche Forschungsanwendungen
TBK1 PROTAC®3i has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the degradation of TBK1 and its effects on various cellular processes.
Biology: Helps in understanding the role of TBK1 in inflammation, autophagy, and cancer progression.
Medicine: Potential therapeutic applications in treating diseases associated with aberrant TBK1 activity, such as cancer and autoimmune diseases.
Industry: Used in the development of new drugs targeting TBK1.
Wirkmechanismus
TBK1 PROTAC®3i exerts its effects by recruiting the von-Hippel Lindau protein to TBK1, leading to its ubiquitination and subsequent degradation by the proteasome. This process effectively reduces the levels of TBK1 in cells, thereby inhibiting its activity. The molecular targets involved include TBK1 and the von-Hippel Lindau protein, while the pathways involved include the ubiquitin-proteasome system .
Vergleich Mit ähnlichen Verbindungen
TBK1 PROTAC®4: Another degrader targeting TBK1 with similar selectivity and potency.
IKKε PROTAC: Targets the closely related kinase IKKε, but with different selectivity profiles.
Uniqueness: TBK1 PROTAC®3i is unique due to its high selectivity for TBK1 over IKKε and its ability to achieve near-complete degradation of TBK1 in mutant K-Ras and wild-type cancer cell lines .
Biologische Aktivität
TANK-binding kinase 1 (TBK1) is a crucial serine/threonine kinase involved in various cellular processes, including inflammation, immunity, and cancer progression. The development of proteolysis-targeting chimeras (PROTACs) has emerged as a promising strategy to selectively degrade target proteins, including TBK1. This article focuses on the biological activity of TBK1 control PROTAC®4, examining its mechanism of action, efficacy in cancer models, and potential therapeutic implications.
Overview of TBK1 and PROTAC Technology
TBK1 plays a significant role in mediating immune responses and regulating inflammatory pathways. Its dysregulation is linked to several cancers, making it an attractive target for therapeutic intervention. PROTAC technology utilizes bifunctional molecules that recruit E3 ubiquitin ligases to target proteins for degradation, offering advantages over traditional inhibitors by reducing off-target effects and achieving selective degradation.
Table 1: Key Characteristics of TBK1 Control PROTAC®4
Feature | Description |
---|---|
Type | PROTAC (Proteolysis Targeting Chimera) |
Target | TBK1 |
E3 Ligase | VHL (Von Hippel-Lindau) |
Mechanism | Induces degradation of TBK1 |
Biological Activity | High affinity binding; no significant degradation observed |
TBK1 control PROTAC®4 binds to TBK1 with high affinity but functions as a negative control, exhibiting no significant degradation of the target protein. This characteristic allows researchers to study the effects of TBK1 modulation without altering its levels in cellular systems. The ability to selectively bind without degradation is crucial for assessing the functional roles of TBK1 in various pathways.
Case Study 1: Cancer Cell Proliferation
In a study investigating the role of TBK1 in cancer cell proliferation, researchers utilized TBK1 control PROTAC®4 to determine the impact of TBK1 activity on cell growth. The results indicated that while TBK1 was effectively bound by the PROTAC, the lack of degradation allowed for continued assessment of its role in promoting cell survival and proliferation in various cancer types, including renal cell carcinoma.
Case Study 2: Immune Response Modulation
Another study explored how TBK1 control PROTAC®4 could influence immune responses in tumor microenvironments. By maintaining TBK1 levels while altering its activity through competitive inhibition with this PROTAC, researchers observed changes in cytokine production and T-cell activation, suggesting that modulating TBK1 activity could enhance antitumor immunity.
Research Findings
Recent findings highlight the dual role of TBK1 as both a promoter of tumorigenesis and an activator of immune responses. Inhibition or degradation of TBK1 has been shown to suppress tumor growth while enhancing T-cell responses against tumors. For instance, studies have demonstrated that small molecule inhibitors targeting TBK1 can effectively reduce tumor size in xenograft models.
Table 2: Summary of Research Findings on TBK1 Control PROTAC®4
Study Focus | Key Findings |
---|---|
Cancer Proliferation | Maintained TBK1 levels; assessed growth impact |
Immune Modulation | Altered cytokine production; enhanced T-cell activation |
Therapeutic Implications | Potential for combination therapies targeting TBK1 |
Eigenschaften
Molekularformel |
C53H74BrN9O9S |
---|---|
Molekulargewicht |
1093.2 g/mol |
IUPAC-Name |
1-[2-[[2-[3-[4-[3-[4-[[5-bromo-4-[3-[cyclobutanecarbonyl(methyl)amino]propylamino]pyrimidin-2-yl]amino]phenoxy]propoxy]butoxy]propoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C53H74BrN9O9S/c1-36-46(73-35-58-36)38-16-14-37(15-17-38)31-56-49(66)44-30-41(64)33-63(44)51(68)47(53(2,3)4)60-45(65)34-71-28-10-26-69-24-6-7-25-70-27-11-29-72-42-20-18-40(19-21-42)59-52-57-32-43(54)48(61-52)55-22-9-23-62(5)50(67)39-12-8-13-39/h14-21,32,35,39,41,44,47,64H,6-13,22-31,33-34H2,1-5H3,(H,56,66)(H,60,65)(H2,55,57,59,61) |
InChI-Schlüssel |
QMGHHBHPDDAGGO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCCOCCCCOCCCOC4=CC=C(C=C4)NC5=NC=C(C(=N5)NCCCN(C)C(=O)C6CCC6)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.